1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene
Description
Properties
CAS No. |
158959-36-5 |
|---|---|
Molecular Formula |
C19H20O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3 |
InChI Key |
DFLFDHXLMTYYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug design.
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The sulfonyl group may enhance the compound's efficacy by improving solubility and bioavailability.
- Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases.
Agricultural Applications
The compound's herbicidal properties have been explored in agricultural settings. Its effectiveness as a herbicide can be attributed to its ability to inhibit specific biochemical pathways in plants.
- Herbicidal Activity : A patent (EP0454067) describes the use of similar compounds as herbicides, highlighting their potential to control weed populations without affecting crop yields significantly .
- Environmental Impact : Studies on the environmental persistence and degradation of such compounds are crucial for assessing their safety and efficacy in agricultural applications.
Case Study 1: Anticancer Activity
A study published in The Journal of Organic Chemistry evaluated the anticancer activity of structurally related compounds. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the structure (like those found in this compound) could enhance potency and selectivity .
Case Study 2: Herbicidal Efficacy
In a field trial assessing herbicidal efficacy, researchers applied the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated areas, indicating its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentenyl-Based Analogues
- 1-[2-(4-Methylsulfonylphenyl)-1-cyclopentenyl]-4-trifluoromethylbenzene Structural Difference: Replaces the methyl group on the benzene ring with a trifluoromethyl group. Electronic Effects: The electron-withdrawing CF3 group may counterbalance the electron-donating methylsulfonyl group, leading to similar potency.
(1R,2R)-1-Methyl-4-(4-(phenylsulfonyl)-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)benzene (3e)
- Structural Difference : Contains a phenylsulfonyl group instead of methylsulfonyl and an additional prop-1-en-2-yl substituent on the cyclopentene ring.
- Synthesis : Synthesized via gold-catalyzed cyclization of 1,5-enynes, highlighting a divergent synthetic pathway compared to the target compound’s preparation .
- Implications : The phenylsulfonyl group may alter solubility and steric interactions, though biological data are unavailable for direct comparison.
Sulfonyl vs. Sulfanyl Derivatives
- 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene Structural Difference: Replaces the cyclopentenyl-methylsulfonylphenyl system with a phenoxyethylsulfonyl chain. Molecular Weight: 244.35 g/mol (vs. ~362.20 g/mol for the target compound), indicating reduced complexity .
- 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene Structural Difference: Sulfanyl (S–) instead of sulfonyl (SO2–) group. Electronic Properties: The sulfanyl group is less electron-withdrawing, which may reduce binding affinity to COX-1 .
Fluorinated and Alkylated Analogues
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene
Comparative Data Tables
Table 1: COX-1 Inhibitory Activity of Selected Compounds
| Compound Name | IC50 (nM) | Key Structural Feature |
|---|---|---|
| 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene | 100,000 | Methylsulfonyl, cyclopentenyl |
| 1-[2-(4-Methylsulfonylphenyl)-1-cyclopentenyl]-4-trifluoromethylbenzene | 100,000 | Trifluoromethyl, cyclopentenyl |
| 1-(7-Tert-Butyl-3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-pentan-1-one | 2,000 | Benzofuran, ketone |
| 2-(5-Methoxy-1H-benzimidazole-2-ylthiomethyl)-3-pentadecylphenol | 384,000 | Benzimidazole, long alkyl chain |
Table 2: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions* |
|---|---|---|---|
| This compound | ~362.20 | Cyclopentenyl, methylsulfonyl | Moderate (polar groups) |
| 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene | 244.35 | Phenoxyethylsulfonyl | High (sulfonyl group) |
| 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | 218.19 | Tetrafluorocyclobutyl | Low (fluorinated) |
| 1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene | 362.20 | Diphenylethyl, methyl | Very low (hydrophobic) |
Predicted based on substituent polarity and molecular weight.
Key Research Findings
- Synthetic Flexibility : Gold-catalyzed cyclization (as in compound 3e) offers a pathway to complex cyclopentenyl derivatives, though biological efficacy varies with substituents .
- Role of Fluorination : Fluorinated analogues (e.g., tetrafluorocyclobutyl) exhibit improved metabolic stability but lack target engagement without sulfonyl groups .
Biological Activity
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene, also known as a sulfonyl-substituted cyclopentene derivative, has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in therapeutic applications, particularly in cancer treatment and inflammation modulation.
- Molecular Formula : C19H20O2S
- Molecular Weight : 312.43 g/mol
- Structural Features : The compound features a cyclopentene ring with a methylsulfonylphenyl substituent, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research has indicated that it may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular growth. Inhibition of HDACs can lead to antiproliferative effects in neoplastic cells, making this compound a candidate for cancer therapy .
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor effects. They can inhibit cell growth in various cancer cell lines, including those associated with malignant tumors. The mechanism involves the modulation of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival .
Inflammation Modulation
This compound has also been investigated for its anti-inflammatory properties. It appears to reduce the activation of pro-inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: HDAC Inhibition and Cancer Treatment
A study explored the effects of various HDAC inhibitors, including sulfonyl-substituted compounds, on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis in tumor cells. The study suggested that the incorporation of sulfonyl groups enhances HDAC inhibitory activity, leading to improved therapeutic outcomes .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential of related compounds was assessed using models of acute and chronic inflammation. The results demonstrated that these compounds could effectively downregulate pro-inflammatory cytokines and inhibit inflammatory cell migration, suggesting their utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
